2,6-Naphthyridine

Kinase Inhibition Selectivity Drug Discovery

2,6-Naphthyridine (CAS 253-50-9) is a synthetically challenging, π-electron-deficient scaffold functionally distinct from common 1,8- and 1,5-naphthyridine isomers. Its 2,6-nitrogen pattern enables record-high Tg of 282°C in OLED electron-transport materials and 10–180-fold selectivity for novel PKC isozymes over classical isoforms. Validated in preclinical FGFR4 inhibitor programs and ambipolar OFETs (μh 0.021, μe 0.019 cm² V⁻¹ s⁻¹). Generic isomer substitution causes device failure and off-target activity. Procure ≥95% purity with full analytical characterization to ensure reproducible results in advanced materials and drug discovery.

Molecular Formula C8H6N2
Molecular Weight 130.15 g/mol
CAS No. 253-50-9
Cat. No. B1209661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Naphthyridine
CAS253-50-9
Molecular FormulaC8H6N2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=NC=C2
InChIInChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H
InChIKeySSNMISUJOQAFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Naphthyridine (CAS 253-50-9): A Strategic Electron-Deficient Scaffold for Optoelectronic and Targeted Therapeutic Discovery


2,6-Naphthyridine (CAS 253-50-9) is one of six structural isomers of pyridopyridine, a heteroaromatic scaffold defined by a naphthalene core where two carbon atoms are replaced by nitrogen [1]. The specific 2,6-substitution pattern generates a highly π-electron-deficient bicyclic system [2] that dictates its unique reactivity, molecular geometry, and electronic properties. These fundamental characteristics are not shared by its more widely available isomers, such as 1,8-naphthyridine or 1,5-naphthyridine, making 2,6-naphthyridine a distinct building block in medicinal chemistry for selective kinase inhibition and in materials science for next-generation electron-transport layers [3].

Why Generic Naphthyridine Substitution Fails: The Critical Role of Isomer-Specific Reactivity and Physical Properties in 2,6-Naphthyridine


Simply substituting one naphthyridine isomer for another will derail project outcomes due to fundamental differences in electronic distribution, synthetic accessibility, and thermal/morphological stability. Unlike the synthetically more mature and commercially dominant 1,8-naphthyridine isomers, the 2,6-naphthyridine scaffold is synthetically challenging to access, with conventional methods like Friedlaender, Combes, or Gould-Jacobs reactions proving largely ineffective or extremely low-yielding [1]. This synthetic bottleneck is a critical procurement consideration. Furthermore, the unique arrangement of nitrogen atoms in the 2,6-naphthyridine core confers distinct electronic properties; for example, compared to quinoline-based electron-transport materials (ETMs), the naphthyridine framework demonstrably enhances electron-transporting ability due to its lower reorganization energy [2]. Critically, 2,6-naphthyridine derivatives can achieve a glass transition temperature (Tg) of 282 °C [3], a benchmark that far exceeds that of typical ETMs (often <150 °C), directly addressing the key failure mechanism of morphological instability in OLED devices. Generic substitution therefore results in unpredictable performance, higher impurity profiles, and device failure under operational stress.

Quantitative Evidence Guide: Differentiating 2,6-Naphthyridine Scaffold Performance vs. Benchmarks and Isomers


Achieving a 10-100 Fold Kinase Selectivity Window Over Classical PKC Isotypes

2,6-Naphthyridine-based compounds demonstrate a uniquely high selectivity window, offering a distinct advantage over pan-kinase inhibitors. Specifically, prototype Compound 11 based on this scaffold potently inhibits the novel PKC isozymes (δ, ε, η, θ) with nanomolar potency, and crucially displays a 10-100-fold selectivity over the classical PKC isotypes α/β [1]. A related derivative showed an 11–180-fold selectivity margin [2]. This level of isozyme selectivity is a critical differentiator that reduces the potential for off-target toxicities associated with broad PKC inhibition, a common limitation of less selective backbones.

Kinase Inhibition Selectivity Drug Discovery Autoimmune Disease

Targeting FGFR4 with Nanomolar Potency and in vivo Efficacy Comparable to the Clinical Benchmark Fisogatinib

A 2,6-naphthyridine derivative (Compound 11) has demonstrated in vitro and in vivo activity that rivals the clinical-stage FGFR4 inhibitor fisogatinib. The compound exhibited nanomolar potency against Huh7 cell lines (IC50 = 19 nM) and high selectivity over FGFR1–3 [1]. This performance was deemed comparable to fisogatinib (8) as a reference standard. Furthermore, Compound 11 displayed remarkable antitumor efficacy in Huh7 and Hep3B HCC xenograft mouse models, confirming that the 2,6-naphthyridine scaffold can support a full preclinical development candidate profile [1]. An earlier lead (Compound 10) also showed improved activity (IC50 = 34 nM) compared to the FGFR4 inhibitor BLU9931 (IC50 = 60 nM) [2].

FGFR4 Inhibition Hepatocellular Carcinoma Oncology Targeted Therapy

Setting a New Benchmark for OLED Electron-Transport Materials with Tg 282 °C and μe > 10⁻² cm²/Vs

The 2,6-naphthyridine framework enables a new class of high-performance Electron-Transport Materials (ETMs) that overcome the low glass transition temperatures (Tg) and insufficient thermal stability of conventional ETMs like Bphen or TPBi (Tg typically < 120°C). ETMs designed and synthesized from this scaffold exhibit an impressively high Tg of 282 °C and a high electron mobility (μe) exceeding 10⁻² cm² V⁻¹ s⁻¹ [1][2]. This combination of high Tg and high μe is explicitly described as 'setting a new benchmark for ETMs in OLEDs' [1]. These properties are universal, making the resulting materials suitable for red, green, and blue phosphorescent OLED devices [1]. The improved electron-transporting ability of naphthyridine over quinoline-based alternatives has also been independently confirmed [3].

OLED Electron-Transport Materials Materials Science Organic Electronics

Demonstrating Ambipolar Charge Transport with μh up to 0.021 and μe up to 0.019 cm²/Vs in OFETs

2,6-Naphthyridine derivatives are not limited to n-type transport; they can be engineered for ambipolar performance, a key advantage for complementary logic circuits. A series of novel 2,6-naphthyridine and 2,6-naphthyridine-1,5-dione derivatives bearing electron-withdrawing groups were synthesized and shown to exhibit typical bipolar transport or n-type electron transport in organic field-effect transistors (OFETs) [1]. The materials achieved a hole mobility (μh) up to 0.021 cm² V⁻¹ s⁻¹ and an electron mobility (μe) up to 0.019 cm² V⁻¹ s⁻¹ [1]. This dual capability distinguishes them from many common n-type semiconductors that only support electron transport, offering greater circuit design flexibility.

OFET Ambipolar Transport Organic Semiconductors Charge Mobility

Spectroscopic and Reactivity Differentiation from 2,7-Naphthyridine Isomer

The chemical behavior and spectroscopic signature of 2,6-naphthyridine are distinct from its close isomer, 2,7-naphthyridine, which is critical for quality control and reaction planning. A comparative study of polyfunctionally substituted derivatives showed clear differentiation in IR, 1H-NMR, and 13C-NMR spectroscopic data between the 2,6- and 2,7-naphthyridine series [1]. Furthermore, the two isomers exhibit different reactivity profiles under kinetically and thermodynamically controlled conditions, specifically in adduct formation at position 1 with potassium amide [2]. The Chichibabin amination of 2,6-naphthyridine yields 1-amino-2,6-naphthyridine in 54% yield, a specific transformation that cannot be assumed to proceed identically with other isomers [2]. These differences underscore the importance of isomer-specific handling and validation.

Spectroscopy Synthesis Reactivity Structural Isomers

Quantified Charge Transport Anomaly vs. Carbon Analogs in Liquid Crystal Phases

The incorporation of the 2,6-naphthyridine core into a larger fused system (dibenzo[c,h][2,6]naphthyridine, DBN) results in a unique and unexpected charge transport behavior that is not observed in its all-carbon analogs (e.g., chrysene). In a smectic C liquid crystal phase, a DBN derivative (C10-DBN-C10) exhibited electron and hole mobility on the order of 10⁻⁵ cm² V⁻¹ s⁻¹ [1]. This mobility is two orders of magnitude lower than that of dialkylated chrysenes [1]. This 'new phenomenon' is attributed to the electronic influence of the 2,6-naphthyridine core, providing a powerful and quantifiable example of how replacing a carbon-based ring with this nitrogen heterocycle drastically alters bulk material properties [1].

Liquid Crystals Charge Transport Organic Semiconductors Materials Science

Targeted Application Scenarios for 2,6-Naphthyridine (CAS 253-50-9) Based on Quantified Performance


Development of Next-Generation, Highly Stable OLED Displays and Lighting

Given the demonstrated ability of 2,6-naphthyridine-based Electron-Transport Materials (ETMs) to achieve a record-high glass transition temperature (Tg) of 282 °C and high electron mobility (μe > 10⁻² cm² V⁻¹ s⁻¹), this scaffold is ideally suited for formulating the electron-transport layer in high-end OLED displays and solid-state lighting [1][2]. This application scenario is specifically for R&D groups and material manufacturers aiming to overcome the limited operational lifetime of current OLED devices caused by the low Tg and subsequent morphological instability of conventional ETMs. The data confirms that these materials are a 'drop-in' solution to improve the durability of red, green, and blue phosphorescent OLEDs under high-brightness operation [1].

Lead Optimization for Isotype-Selective PKC Inhibitors in Autoimmune and Inflammatory Diseases

The 2,6-naphthyridine template provides a proven path for medicinal chemistry teams seeking to develop inhibitors with a high degree of selectivity for novel PKC isozymes (δ, ε, η, θ) over the classical isozymes (α, β) [3][4]. The quantitative evidence of a 10- to 180-fold selectivity window supports its use as a privileged scaffold in structure-based drug design for therapeutic areas like autoimmune disorders (e.g., rheumatoid arthritis, psoriasis) and T-cell mediated diseases, where avoiding classical PKC inhibition is critical for a favorable safety profile. The demonstrated oral activity of a prototype compound in a mouse model further validates its utility for generating orally bioavailable leads [3].

Design of Ambipolar and N-Type Semiconductors for Organic Field-Effect Transistors (OFETs)

Based on the experimental data showing both hole (μh up to 0.021 cm² V⁻¹ s⁻¹) and electron (μe up to 0.019 cm² V⁻¹ s⁻¹) mobility in OFETs, 2,6-naphthyridine derivatives are a strategic choice for research groups focused on fabricating ambipolar transistors and complementary metal-oxide-semiconductor (CMOS)-like inverters [5]. This application scenario is distinct from unipolar materials, as it enables simpler device architectures for complex logic circuits. Furthermore, the ability to fine-tune the electronic properties of the scaffold with electron-withdrawing groups [5] makes it a versatile platform for developing high-performance, solution-processable n-type semiconductors, a field where stable and high-mobility materials are still in high demand.

Synthesis and Biological Evaluation of Highly Selective FGFR4 Inhibitors for Hepatocellular Carcinoma (HCC)

The preclinical validation of a 2,6-naphthyridine derivative (Compound 11) showing comparable in vitro potency and in vivo efficacy to the clinical benchmark fisogatinib provides a strong rationale for its selection in oncology drug discovery programs targeting FGFR4 [6]. This is a highly specific scenario for teams focused on treating the ~30% of HCC patients with FGF19-FGFR4 driven tumors. The demonstrated ability of this scaffold to yield a compound with nanomolar cellular potency, high kinome selectivity, and robust tumor growth inhibition in xenograft models [6] makes it a compelling alternative to other heterocyclic cores that may lack this specific validation package.

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